molecular formula C9H7ClF2O2 B3010429 Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate CAS No. 1782332-00-6

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate

Cat. No. B3010429
CAS RN: 1782332-00-6
M. Wt: 220.6
InChI Key: CEMQXYMELNVHCH-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is a chemical compound that is related to various research areas in organic chemistry, particularly in the synthesis and modification of complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related molecules and the methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, involves careful control of reaction conditions to achieve high yields. For instance, the optimized synthesis of this compound required specific temperatures for the addition of thionyl chloride and a precise molar ratio of reactants to achieve a 98% yield . This suggests that the synthesis of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate would also require meticulous optimization of reaction conditions to ensure a successful outcome.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate can be complex, as evidenced by the crystal structure analysis of a persistent radical with chlorophenyl and trichlorophenyl groups . This compound exhibited a propeller-like conformation, which is a common feature in molecules with multiple phenyl rings. Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be quite diverse. For example, the chlorination of αβ-unsaturated carbonyl compounds has been studied, revealing that the reaction in methanol involves trans-addition and the formation of a carbocation intermediate . This information could be relevant when considering the chemical reactions that Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate might undergo, as the presence of chlorophenyl groups and carbonyl functionality could lead to similar reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate can be inferred from related compounds. For instance, the presence of difluoroacetate groups in the molecule would likely influence its acidity and stability, as fluorine atoms are highly electronegative and can stabilize negative charges. Additionally, the chlorophenyl group could affect the compound's solubility and reactivity due to its electron-withdrawing nature .

Scientific Research Applications

Synthesis of Pharmaceuticals

  • A derivative of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate, specifically Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate, has been synthesized as an intermediate for Clopidogrel, an antiplatelet drug used to prevent strokes and heart attacks (Yinghua Li, Hong-wu Xu, & Liuxue Zhang, 2012).

Chemical Characterization and Optical Properties

  • Research on 2,2′-bithiophene (BT) derivatives, including those with COCF3 (trifluoroacetyl) substituents, has shown significant absorption and fluorescence spectra changes in certain solutions. These derivatives are related to Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate in their chemical structure and properties (Vladimír Lukes et al., 2013).

Synthesis and Biological Activity

  • The compound 'methyl 2 (1H 1,2,4 triazol 1 yl methyl) 1,3 dioxlan 2 yl] phenyl 2 chlorophenyl ether' was synthesized from materials including O chlorobenzyl chloride, showing stronger fungicidal activity and some plant growth regulating activity. This study relates to the broader family of chemicals including Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate (Shi-Feng Jian, 2003).

Molecular Structure and Spectroscopic Studies

  • Studies on benzimidazole derivatives, such as 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole, provide insights into their molecular structure and spectroscopic behavior. This research is relevant due to the structural similarity with Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate (Hasan Saral, Özgür Özdamar, & I. Uçar, 2017).

Difluoromethylation Reactions

  • Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate has been developed, indicating the utility of this compound in synthesizing aryl difluoromethyl ethers and related derivatives (Wei Wang et al., 2015).

Safety and Hazards

“Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While specific future directions for “Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate” are not available, there have been recent advances in difluoromethylation processes . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular components such as glutathione, sulfur-containing enzymes, proteins, and nucleic acids .

Mode of Action

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is postulated to act as an alkylating agent . Alkylating agents are capable of introducing an alkyl group into biologically active molecules, which can result in the modification of their structure and function. This interaction can lead to changes in the cellular processes, potentially leading to a variety of biological effects.

properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-4-2-3-5-7(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQXYMELNVHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate

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